molecular formula C20H27N3O3 B5988411 4-{[4-(3-Methylbutanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one

4-{[4-(3-Methylbutanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one

Cat. No.: B5988411
M. Wt: 357.4 g/mol
InChI Key: ZZTMNYVDTPAWEE-UHFFFAOYSA-N
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Description

4-{[4-(3-Methylbutanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one is a synthetically designed organic compound featuring a pyrrolidin-2-one core scaffold substituted with a phenyl group at the N1-position and a 4-(3-methylbutanoyl)piperazine carbonyl moiety at the 4-position. This specific molecular architecture, which incorporates both a pyrrolidinone and a piperazine ring linked by a carbonyl group, is characteristic of compounds investigated for their potential as modulators of various biological targets. The structural motif of a piperazine ring connected to a carbonyl group is found in several biologically active compounds and research tools, including those studied for their inhibitory effects on enzymes . The 3-methylbutanoyl (isovaleryl) side chain contributes to the compound's overall hydrophobicity and may influence its pharmacokinetic properties and interaction with biological targets. This chemical structure is intended for research applications in biochemistry and pharmacology. Compounds with related pyrrolidinone and piperazine scaffolds have been explored in various research contexts, such as the development of monoacylglycerol lipase (MAGL) inhibitors for investigating pain, neurological diseases, and cancer . The presence of the amide and carbonyl functional groups provides potential hydrogen bonding sites that may be critical for molecular recognition processes. Researchers can utilize this chemical as a building block in medicinal chemistry programs, a reference standard in analytical studies, or a potential lead compound for target validation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

4-[4-(3-methylbutanoyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-15(2)12-18(24)21-8-10-22(11-9-21)20(26)16-13-19(25)23(14-16)17-6-4-3-5-7-17/h3-7,15-16H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTMNYVDTPAWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-Methylbutanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one typically involves multiple steps. One common method includes the reaction of 1-phenylpyrrolidin-2-one with 4-(3-methylbutanoyl)piperazine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-Methylbutanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-{[4-(3-Methylbutanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(3-Methylbutanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes several compounds with structural or functional similarities to "4-{[4-(3-Methylbutanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one." Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Properties/Data Reference
This compound Pyrrolidin-2-one 1-Phenyl, 4-(piperazin-1-yl-carbonyl) with 3-methylbutanoyl No direct data available; inferred lipophilicity from substituents N/A
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Quinoline Piperazine linked to methyl benzoate, 2-phenylquinoline NMR (¹H, ¹³C) data; high purity (HRMS confirmed); solid-state crystallization in EtOAc
N-Hydroxy-4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide (D6) Quinoline + benzamide Piperazine linked to hydroxamic acid, 4-methoxyphenylquinoline NMR data; solid-state crystallization; potential enzyme inhibition (hydroxamate motif)
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) Thiazole + urea Piperazine-hydrazinyl-thiazole-urea, 3-fluorophenyl High yield (85.1%); ESI-MS m/z: 484.2 [M+H]+; potential kinase inhibition
4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one (SZE ligand) Piperazin-2-one 3-Fluoropyridinyl, 1-methyl Molecular weight: 209.22; non-polymer; neutral charge; aromatic bonds: 6

Key Observations

Core Structural Differences: The target compound features a pyrrolidin-2-one core, distinct from the quinoline (C1, D6), thiazole-urea (11a), or piperazin-2-one (SZE ligand) scaffolds in other compounds. This structural divergence may influence target selectivity or metabolic stability. Substituents such as 3-methylbutanoyl on the piperazine ring differentiate it from analogs with simpler acyl groups (e.g., methyl benzoate in C1) or hydroxamic acid moieties (D6).

Synthetic and Analytical Data: Compounds like C1 and D6 were synthesized via EtOAc crystallization and characterized by NMR/HRMS, demonstrating high purity . The absence of analogous data for the target compound limits direct comparison of synthetic feasibility or stability.

Physicochemical Properties: The 3-methylbutanoyl group in the target compound likely enhances lipophilicity compared to the methyl ester in C1 or hydroxamic acid in D4. This could improve blood-brain barrier penetration but reduce aqueous solubility. The SZE ligand (piperazin-2-one) has a molecular weight of 209.22 and six aromatic bonds, whereas the target compound’s larger structure (with phenyl and pyrrolidinone groups) may increase molecular weight and rigidity .

Research Implications and Limitations

  • Gaps in Data: No direct pharmacological or pharmacokinetic data for the target compound are available in the provided evidence. Comparative analysis relies on structural analogies and substituent effects.
  • Potential Applications: Based on analogs like D6 and 11a, the target compound may warrant evaluation for enzyme inhibition (e.g., HDACs, kinases) or CNS-targeted therapies .

Biological Activity

4-{[4-(3-Methylbutanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one is a synthetic compound with a complex structure that suggests potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and relevant case studies to provide a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C_{18}H_{24}N_{2}O_{2}
  • IUPAC Name : this compound

The compound features a pyrrolidinone ring connected to a piperazine moiety through a carbonyl group, which is significant for its biological interactions.

Research indicates that this compound may act as a modulator of neurotransmitter receptors. Its structural features suggest potential interactions with various biological pathways, particularly those involving neurotransmission and neuroprotection.

Key Biological Activities:

  • Neurotransmitter Receptor Modulation : The compound has shown significant binding affinity to serotonin and P2X3 receptors, which are crucial in pain perception and mood regulation.
  • Antidepressant Properties : Similar compounds have been documented to exhibit antidepressant-like effects in preclinical models, suggesting that this compound may share these properties.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

StudyFindings
Study 1 (PubMed)Investigated the effects of piperazine derivatives on neurotransmitter systems, highlighting their role in modulating serotonin receptors.
Study 2 (MDPI)Reported on the synthesis of similar compounds with promising antidepressant activity, indicating potential for this compound as an antidepressant.
Study 3 (ResearchGate)Explored the antinociceptive properties of structurally similar compounds, suggesting pain-relief potential for this compound.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. The synthesis can be summarized as follows:

  • Formation of the Piperazine Moiety : The initial step involves creating the piperazine ring with appropriate substitutions.
  • Carbonyl Group Introduction : A carbonyl group is introduced to link the piperazine with the pyrrolidinone structure.
  • Final Coupling Reaction : The final step involves coupling with a phenyl group to complete the structure.

Q & A

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

  • Answer: Key issues include low yields in coupling steps (optimize stoichiometry and catalyst loading) and purification bottlenecks (switch from column chromatography to recrystallization). Process analytical technology (PAT) monitors reaction progress in real-time. Green chemistry principles (e.g., solvent recycling) reduce costs .

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